N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a cyclopropyl group, an indolinyl moiety, and an imidazole ring, making it structurally unique and potentially bioactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolin-1-yl Intermediate: Starting with indole, the indolin-1-yl group can be synthesized through a series of reactions including alkylation and oxidation.
Synthesis of the Imidazole Ring: The imidazole ring can be constructed via a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde.
Thioether Formation: The indolin-1-yl intermediate is then reacted with a thioester to form the thioether linkage.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Final Coupling: The final step involves coupling the hydroxymethyl-imidazole derivative with the cyclopropyl-acetamide moiety under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The carbonyl groups in the indolin-1-yl and imidazole rings can be reduced to their corresponding alcohols.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, potentially forming new derivatives.
Cyclization: Under certain conditions, the compound may undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Thiols, amines, and alcohols for substitution reactions
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Alcohols
Substitution Products: Various thioether derivatives
Cyclization Products: New heterocyclic compounds
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting bioactivity due to its structural features. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer, infectious diseases, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The indolin-1-yl and imidazole rings are known to participate in hydrogen bonding and π-π interactions, which could facilitate binding to biological macromolecules. The thioether linkage might also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide: Lacks the indolin-1-yl and thioether groups, potentially altering its bioactivity and chemical properties.
N-cyclopropyl-2-(5-(hydroxymethyl)-2-oxoethylthio)-1H-imidazol-1-yl)acetamide: Similar structure but with different substituents, which may affect its reactivity and applications.
N-cyclopropyl-2-(5-(hydroxymethyl)-2-(methylthio)-1H-imidazol-1-yl)acetamide: Contains a methylthio group instead of the indolin-1-yl group, potentially impacting its biological activity.
Uniqueness
N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is unique due to the combination of its cyclopropyl, indolin-1-yl, and imidazole moieties. This structural complexity may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-11-15-9-20-19(23(15)10-17(25)21-14-5-6-14)27-12-18(26)22-8-7-13-3-1-2-4-16(13)22/h1-4,9,14,24H,5-8,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGPFVEMYOUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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